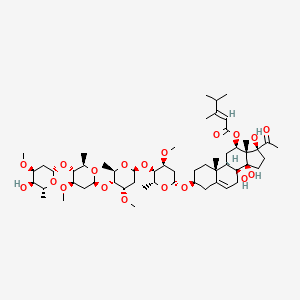

Otophylloside B 4'''-O-beta-D-cymaropyranoside

Descripción general

Descripción

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is a natural compound isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine. This compound belongs to the class of C21 steroidal glycosides and has shown potential neurotrophic and cytotoxic activities .

Métodos De Preparación

The preparation of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves the extraction of the roots of Cynanchum otophyllum using ethanol at room temperature. The extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC), to purify the compound .

Análisis De Reacciones Químicas

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action

Research has indicated that Otophylloside B exhibits neuroprotective effects, particularly in models of Alzheimer's disease. A study utilizing Caenorhabditis elegans demonstrated that Otophylloside B significantly extended the lifespan of these organisms and improved their resistance to heat stress. The compound achieved this by reducing amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's pathology. Specifically, it decreased Aβ deposition by downregulating its expression at the mRNA level and enhancing the activity of heat shock transcription factors and associated proteins .

Case Study: Lifespan Extension in C. elegans

In a controlled experiment, Otophylloside B was found to extend the lifespan of C. elegans by up to 11.3% at concentrations of 50 µM. The compound also delayed age-related decline in movement and enhanced stress resistance, indicating potential for therapeutic applications in aging-related diseases .

Anticancer Activity

Selective Cytotoxicity

Otophylloside B has shown selective cytotoxic effects against human colon cancer cells (HCT-116). This selectivity suggests its potential as a candidate for cancer treatment, particularly in developing targeted therapies that minimize damage to healthy cells while effectively combating tumor growth .

Mechanism of Action in Cancer Cells

The compound induces apoptosis in cancer cells by interfering with cell cycle progression and inhibiting proliferation. This mechanism highlights its role as a promising agent in cancer pharmacology .

Traditional Medicine Applications

Traditionally, Cynanchum otophyllum has been used in Chinese medicine for various ailments, including epilepsy and rheumatic pain. The isolation of Otophylloside B from this plant underlines its significance as a bioactive compound with potential therapeutic benefits. Its historical use supports ongoing research into its efficacy and safety as a natural remedy .

Mecanismo De Acción

The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. It has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cell proliferation. The compound also promotes neurite outgrowth by activating neurotrophic signaling pathways .

Comparación Con Compuestos Similares

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is unique among similar compounds due to its specific glycosylation pattern. Similar compounds include:

- Caudatin 3-O-beta-D-cymaropyranoside

- Caudatin 3-O-beta-D-cymaropyranosyl-(1→4)-beta-D-cymaropyranoside

- Otophylloside A

These compounds share a similar steroidal glycoside backbone but differ in their glycosylation patterns, which can significantly affect their biological activities .

Actividad Biológica

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a natural compound derived from the roots of Cynanchum otophyllum, a plant traditionally utilized in Chinese medicine. This compound belongs to the class of C21 steroidal glycosides and has garnered attention for its diverse biological activities, particularly in neuroprotection and potential anticancer effects.

Chemical Structure and Properties

This compound features a unique glycosylation pattern that distinguishes it from other steroidal glycosides. Its molecular formula is C₃₁H₄₆O₁₈, with a molecular weight of 642.7 g/mol. The compound's structure contributes significantly to its biological activity, influencing its interaction with various cellular pathways.

Biological Activities

1. Neurotrophic Activity

Research indicates that Otophylloside B promotes the growth and differentiation of neuronal cells, showcasing neurotrophic properties. This activity is crucial for neuronal survival and regeneration, making it a candidate for neurodegenerative disease therapies. The mechanism involves the activation of neurotrophic signaling pathways that enhance neurite outgrowth and neuronal plasticity .

2. Cytotoxic Effects

Otophylloside B exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting proliferation. This effect is mediated through the modulation of key signaling pathways involved in cell survival and death .

3. Antioxidant Properties

The antioxidant capacity of Otophylloside B has been highlighted in several studies, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to elucidate the biological activity of Otophylloside B:

- Neuroprotective Effects : In vitro studies demonstrated that Otophylloside B significantly protects against oxidative stress-induced neuronal injury, promoting cell viability and reducing apoptosis markers .

- Anticancer Activity : In vitro tests on various cancer cell lines revealed that Otophylloside B inhibited cell growth effectively, with IC50 values ranging from 10 to 30 µM, depending on the cell type. The compound's mechanism involves the activation of caspase pathways leading to programmed cell death .

- Antioxidant Efficacy : A study measuring the DPPH radical scavenging activity showed that Otophylloside B exhibited a dose-dependent response, with effective concentrations yielding over 70% inhibition of free radicals at concentrations above 50 µM .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activities based on glycosylation patterns:

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| This compound | Steroidal Glycoside | Neurotrophic, Cytotoxic |

| Caudatin 3-O-beta-D-cymaropyranoside | Steroidal Glycoside | Antioxidant |

| Otophylloside A | Steroidal Glycoside | Anticancer |

The biological activities of Otophylloside B are attributed to its interaction with specific molecular targets:

- Neuroprotection : It enhances neurotrophic factor signaling (e.g., NGF) which is vital for neuronal health.

- Cytotoxicity : The compound triggers apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels within cancer cells.

- Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative stress, thereby protecting cellular components from damage.

Propiedades

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-REVHYHNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.